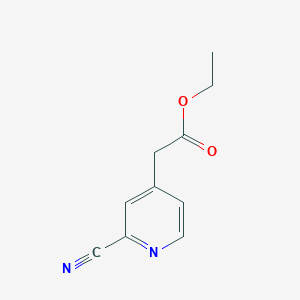

ethyl 2-(2-cyanopyridin-4-yl)acetate

Description

BenchChem offers high-quality ethyl 2-(2-cyanopyridin-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-cyanopyridin-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-cyanopyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)6-8-3-4-12-9(5-8)7-11/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJMZWGAZKJLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258215 | |

| Record name | 4-Pyridineacetic acid, 2-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256337-25-3 | |

| Record name | 4-Pyridineacetic acid, 2-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256337-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridineacetic acid, 2-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties and stability of ethyl 2-(2-cyanopyridin-4-yl)acetate

Technical Whitepaper: Chemical Profile and Stability Attributes of Ethyl 2-(2-cyanopyridin-4-yl)acetate

Executive Summary

Ethyl 2-(2-cyanopyridin-4-yl)acetate (CAS: 1256337-25-3) is a critical bifunctional pharmacophore used extensively in the synthesis of kinase inhibitors and heterocyclic drug candidates. Characterized by an electron-deficient pyridine ring substituted with a reactive nitrile at the C2 position and an acetate side chain at C4, this molecule serves as a versatile electrophile.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic logic, stability under stress conditions, and handling protocols. It is designed to support medicinal chemists and process engineers in optimizing workflows involving this intermediate.

Physicochemical Characterization

The unique reactivity of ethyl 2-(2-cyanopyridin-4-yl)acetate stems from the electronic interplay between the electron-withdrawing cyano group and the pyridine nitrogen. This creates a highly electron-deficient system, increasing the acidity of the

Table 1: Core Chemical Specifications

| Property | Specification / Value | Notes |

| IUPAC Name | Ethyl 2-(2-cyanopyridin-4-yl)acetate | |

| CAS Number | 1256337-25-3 | |

| Molecular Formula | ||

| Molecular Weight | 190.20 g/mol | |

| Physical State | Pale yellow to off-white solid or oil | Low melting point solid (dependent on purity) |

| Solubility | DMSO, Methanol, Ethyl Acetate, DCM | Poor water solubility; soluble in dilute acid |

| pKa (Pyridine N) | ~1.5 - 2.0 (Calculated) | Drastically reduced from pyridine (5.[1]2) due to 2-CN group |

| pKa ( | ~18 - 20 (Estimated) | Acidified by ester and electron-poor heterocycle |

| LogP | ~1.2 | Lipophilic, suitable for RP-HPLC analysis |

Synthetic Routes & Impurity Profile

Understanding the synthesis is vital for anticipating the impurity profile. The most robust industrial route involves the functionalization of 2-cyano-4-methylpyridine.

Primary Synthetic Pathway: Carbanion Acylation

Direct esterification of the corresponding acid is often avoided due to the sensitivity of the nitrile group to strong acid hydrolysis. Instead, a base-mediated homologation is preferred.

-

Deprotonation: 2-Cyano-4-methylpyridine is treated with a strong, non-nucleophilic base (e.g., LiHMDS or NaH) in THF at low temperature (-78°C to 0°C). The electron-withdrawing nature of the pyridine ring facilitates the formation of the benzylic-type anion.

-

Acylation: The anion is quenched with diethyl carbonate or ethyl chloroformate. Diethyl carbonate is preferred to minimize double-acylation side products.

Critical Impurities:

-

Hydrolysis Product A: 2-(2-cyanopyridin-4-yl)acetic acid (Result of ester hydrolysis).

-

Hydrolysis Product B: Ethyl 2-(2-carbamoylpyridin-4-yl)acetate (Result of nitrile hydration).

-

Decarboxylation Product: 2-cyano-4-methylpyridine (If the ester hydrolyzes and the solution is heated).

Chemical Reactivity & Stability[2]

The compound exhibits distinct stability profiles based on pH and temperature. The primary degradation pathway is ester hydrolysis, followed by nitrile hydration.

Hydrolytic Stability

-

Acidic pH (< 4): The pyridine nitrogen is protonated. The ester bond is relatively stable at ambient temperature but hydrolyzes upon heating. The nitrile group is stable to dilute acid but converts to the amide (and subsequently acid) in concentrated acid (e.g., 6M HCl) with heat.

-

Neutral pH (6-8): The compound is stable in solution for >24 hours.

-

Basic pH (> 9): High Risk. The ester hydrolyzes rapidly. Furthermore, the

-methylene protons can be deprotonated, leading to condensation side reactions (e.g., Claisen condensation) or oxidative degradation.

Thermal Stability

Stable up to 80°C in anhydrous solvents. In the presence of moisture, accelerated hydrolysis occurs.

Visualization of Degradation Pathways

Figure 1: Primary degradation pathways. Red arrows indicate the most probable degradation routes under standard laboratory stress.

Experimental Protocols

Protocol A: HPLC Method for Purity & Stability Assessment

Note: Standard C18 columns may show peak tailing due to the basic pyridine nitrogen. The use of a modifier (TFA or Formic Acid) is mandatory.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Pyridine ring absorption) and 220 nm (Ester/Nitrile).

-

Retention Logic: The parent ester will elute later than the carboxylic acid hydrolysis product (more polar) and the amide derivative.

Protocol B: Forced Degradation Study (Stress Testing)

To validate the stability profile for a drug substance master file (DSMF), perform the following:

-

Acid Stress: Dissolve 10 mg in 1 mL Acetonitrile. Add 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.

-

Expected Result: Partial hydrolysis to carboxylic acid.[2]

-

-

Base Stress: Dissolve 10 mg in 1 mL Acetonitrile. Add 1 mL 0.1 N NaOH. Stir at Room Temperature for 1 hour.

-

Expected Result: Rapid and complete hydrolysis to carboxylic acid; potential color change (yellowing) due to anion formation.

-

-

Oxidative Stress: Dissolve 10 mg in 1 mL Acetonitrile. Add 100 µL 30%

.-

Expected Result: Potential N-oxide formation on the pyridine ring.[3]

-

Workflow Diagram: Stability Testing Logic

Figure 2: Standardized workflow for assessing the stability of pyridine-acetate derivatives.

Handling, Storage & Safety

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture ingress will accelerate ester hydrolysis.

-

Safety (GHS Classification):

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.[4]

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust/aerosols.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965859, Ethyl 2-(2-cyanopyridin-4-yl)acetate. Retrieved from [Link]

- Joule, J. A., & Mills, K. (2010).Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.

- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Technical Guide: A Methodological Framework for Determining the Solubility of Ethyl 2-(2-cyanopyridin-4-yl)acetate in Dimethyl Sulfoxide (DMSO) and Methanol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to formulation and bioavailability. This guide focuses on ethyl 2-(2-cyanopyridin-4-yl)acetate, a heterocyclic compound whose utility in research and synthesis necessitates a thorough understanding of its behavior in common laboratory solvents. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document serves as a comprehensive methodological framework. As a Senior Application Scientist, the goal is not merely to provide data, but to equip researchers with the foundational knowledge and validated protocols required to determine and interpret the solubility of this compound in two pivotal solvents: the polar aprotic solvent, Dimethyl Sulfoxide (DMSO), and the polar protic solvent, Methanol. We will explore the physicochemical rationale for solvent selection, present a robust experimental protocol for solubility determination, and provide the necessary tools for accurate data analysis and interpretation.

Physicochemical Profile: Solute and Solvents

A predictive understanding of solubility begins with an analysis of the molecular properties of the solute and the chosen solvents. The principle of "like dissolves like" serves as our guiding tenet, where solubility is favored when the intermolecular forces of the solute and solvent are compatible.

Ethyl 2-(2-cyanopyridin-4-yl)acetate: A Structural Overview

The structure of ethyl 2-(2-cyanopyridin-4-yl)acetate features several key functional groups that dictate its polarity and potential for intermolecular interactions:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor.

-

Cyano Group (-C≡N): A strongly polar group that can also accept hydrogen bonds.

-

Ester Group (-COOEt): A polar functional group with carbonyl oxygen that is a hydrogen bond acceptor.

The combination of these polar groups suggests that the molecule possesses a significant dipole moment. However, it lacks a hydrogen bond donor (like an -OH or -NH group), which is a critical factor in its interaction with protic solvents.

Dimethyl Sulfoxide (DMSO): The Universal Aprotic Solvent

DMSO ((CH₃)₂S=O) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a vast array of both polar and nonpolar compounds.[1][2] Its key properties include:

-

High Polarity: The strong S=O bond creates a significant dipole moment, making it an excellent solvent for polar molecules.

-

Aprotic Nature: DMSO lacks acidic protons, meaning it cannot act as a hydrogen bond donor. It is, however, an effective hydrogen bond acceptor.

-

High Boiling Point: With a boiling point of 189°C, it is suitable for reactions at elevated temperatures but can be difficult to remove under standard vacuum.[1][3]

Its capacity to solvate a wide range of compounds makes it a first-choice solvent for initial solubility screening and for preparing high-concentration stock solutions in biological assays.[4][5]

Methanol: The Prototypical Protic Solvent

Methanol (CH₃OH) is the simplest alcohol and serves as a fundamental polar, protic solvent in organic chemistry.[6][7] Its defining characteristics are:

-

Polarity: The hydroxyl (-OH) group makes methanol a polar molecule.

-

Protic Nature: The hydroxyl proton allows methanol to act as both a hydrogen bond donor and acceptor, enabling strong interactions with solutes that have complementary functionalities.[7]

-

Low Boiling Point: A boiling point of 64.7°C allows for easy removal post-reaction or analysis.[6][8]

Methanol is widely used as a solvent for synthesis, purification (e.g., crystallization, chromatography), and as a vehicle for many analytical techniques.[9]

| Property | Ethyl 2-(2-cyanopyridin-4-yl)acetate | Dimethyl Sulfoxide (DMSO) | Methanol |

| Type | Polar Organic Solute | Polar Aprotic Solvent | Polar Protic Solvent |

| Key Functional Groups | Ester, Cyano, Pyridine | Sulfoxide | Hydroxyl |

| H-Bond Donor | No | No | Yes |

| H-Bond Acceptor | Yes (N in pyridine, N in cyano, O in ester) | Yes (O in sulfoxide) | Yes (O in hydroxyl) |

| Boiling Point | Not Available | 189 °C[2] | 64.7 °C[6][8] |

Table 1: Comparative Physicochemical Properties of the Solute and Solvents.

Theoretical Solubility Assessment & Rationale

Based on the properties outlined above, we can formulate a hypothesis regarding the solubility of ethyl 2-(2-cyanopyridin-4-yl)acetate in each solvent.

-

In DMSO: The high polarity of DMSO will strongly interact with the polar cyano and ester groups of the solute. As both are effective hydrogen bond acceptors but not donors, the lack of competing hydrogen bond donation from the solvent allows for strong dipole-dipole interactions. Therefore, high solubility is predicted in DMSO.

-

In Methanol: Methanol's ability to both donate and accept hydrogen bonds will lead to interactions with the solute's ester, cyano, and pyridine groups. While these interactions are favorable, the strong self-association of methanol molecules through their own hydrogen bonding network must be overcome. The solute must disrupt this network to become solvated. Given that the solute is only a hydrogen bond acceptor, its ability to integrate into the methanol solvent structure may be less efficient than in DMSO. Therefore, good but potentially lower solubility is predicted in Methanol compared to DMSO.

A Validated Experimental Protocol for Solubility Determination

To move from theoretical prediction to quantitative data, a rigorous and validated experimental method is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[10]

Objective

To determine the equilibrium solubility of ethyl 2-(2-cyanopyridin-4-yl)acetate in both DMSO and Methanol at a controlled temperature (e.g., 25°C).

Materials & Equipment

-

Ethyl 2-(2-cyanopyridin-4-yl)acetate (purity >98%)

-

DMSO (anhydrous, ≥99.9%)

-

Methanol (anhydrous, ≥99.9%)

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker/incubator

-

Centrifuge capable of holding vials

-

Calibrated micropipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and appropriate glassware

Experimental Workflow

The following diagram illustrates the validated workflow for solubility determination.

A validated workflow for isothermal shake-flask solubility determination.

Step-by-Step Methodology

-

Preparation of Slurries:

-

To a series of glass vials (n=3 for each solvent), add an excess amount of ethyl 2-(2-cyanopyridin-4-yl)acetate (e.g., 20-30 mg). The key is to ensure solid remains after equilibrium is reached.

-

Accurately add a known volume or mass of the respective solvent (e.g., 1.0 mL of DMSO or Methanol) to each vial.

-

-

Equilibration (Self-Validating Step):

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is reached. A preliminary time-point study (e.g., sampling at 12, 24, 48, and 72 hours) is crucial for validation. Equilibrium is confirmed when the measured concentration does not change between two consecutive time points. For most compounds, 24-48 hours is sufficient.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for approximately 30 minutes to allow for coarse settling.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid solute.

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality: This step is critical to remove any microscopic, undissolved particulates that could falsely elevate the measured concentration.

-

-

Quantification by HPLC-UV:

-

Prepare a series of accurate dilutions of the filtered supernatant using the same solvent it was dissolved in. The dilution factor should be chosen to bring the concentration within the linear range of the HPLC calibration curve.

-

Prepare a set of calibration standards of known concentrations of ethyl 2-(2-cyanopyridin-4-yl)acetate.

-

Analyze the diluted samples and calibration standards by a validated HPLC-UV method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted samples from the calibration curve and apply the dilution factor to calculate the final solubility.

-

Data Presentation and Interpretation

The experimentally determined solubility values should be calculated and presented in standard units for easy comparison and application.

Calculations

-

Solubility (mg/mL): Concentration from HPLC (mg/mL) × Dilution Factor

-

Solubility (mol/L): Solubility (mg/mL) / Molecular Weight (g/mol) × 1000

Data Summary

The results should be summarized in a clear, tabular format. The table below serves as a template for reporting the experimentally determined values.

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Mean Solubility (mol/L) ± SD | Qualitative Classification |

| DMSO | 25.0 | Experimental Value | Calculated Value | e.g., Very Soluble |

| Methanol | 25.0 | Experimental Value | Calculated Value | e.g., Freely Soluble |

Table 2: Template for Reporting Experimental Solubility Data (SD = Standard Deviation, n=3).

Safety and Handling

Professional laboratory practice requires adherence to strict safety protocols when handling any chemical.

-

Ethyl 2-(2-cyanopyridin-4-yl)acetate: While specific toxicity data is limited, compounds containing cyano groups should be handled with care. Assume it is harmful if swallowed, inhaled, or in contact with skin.[11] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

DMSO: Can increase the absorption of other chemicals through the skin.[1] It is essential to wear appropriate gloves (butyl rubber or laminate are recommended) and avoid skin contact.

-

Methanol: Is toxic and flammable.[6][7] Ingestion, inhalation, or skin absorption can be harmful. All handling should be performed in a fume hood away from ignition sources.

Conclusion

This guide provides a comprehensive framework for researchers to determine and understand the solubility of ethyl 2-(2-cyanopyridin-4-yl)acetate in DMSO and Methanol. While theoretical assessment predicts high solubility in DMSO and good solubility in Methanol, this must be confirmed through rigorous experimentation. The provided isothermal shake-flask protocol, coupled with HPLC quantification, represents a robust and self-validating system for generating high-quality, reliable data. This information is invaluable for the rational design of synthetic procedures, analytical methods, and formulations in the fields of chemical research and drug development.

References

-

Title: DMSO Physical Properties Source: Gaylord Chemical Company, LLC URL: [Link]

-

Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Solvent Properties of DMSO Source: Scribd URL: [Link]

-

Title: Solubility test for Organic Compounds Source: Course Hero URL: [Link]

-

Title: Methanol Solvent Properties Source: Mac-Chem URL: [Link]

-

Title: Methanol: Properties, Production, and Applications Guide Source: Nanyang Chemical URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]

-

Title: Dimethyl sulfoxide Source: American Chemical Society URL: [Link]

-

Title: DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT Source: American Chemical Society URL: [Link]

-

Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Macalester College URL: [Link]

-

Title: Experiment 1. Solubility of Organic Compounds Source: Scribd URL: [Link]

-

Title: Methanol - Chemical Safety Facts Source: ChemicalSafetyFacts.org URL: [Link]

-

Title: Properties of methanol and ethanol – how do they differ? Source: PCC Group Product Portal URL: [Link]

-

Title: Methanol | CH3OH | CID 887 - PubChem Source: National Institutes of Health URL: [Link]

-

Title: Ethyl acetate MSDS Source: Sciencelab.com URL: [Link]

-

Title: 8 - SAFETY DATA SHEET Source: Bostik URL: [Link]

-

Title: Ethyl 2-cyano-2-(isoquinolin-4-yl)acetate | C14H12N2O2 | CID 14141227 - PubChem Source: National Institutes of Health URL: [Link]

-

Title: Solubility comparison in ethyl acetate. Source: ResearchGate URL: [Link]

-

Title: Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation Source: National Institutes of Health URL: [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. gchemglobal.com [gchemglobal.com]

- 4. acs.org [acs.org]

- 5. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

- 6. nanyangchemical.com [nanyangchemical.com]

- 7. Properties of methanol and ethanol – how do they differ? - PCC Group Product Portal [products.pcc.eu]

- 8. Methanol Solvent Properties [macro.lsu.edu]

- 9. Methanol - Chemical Safety Facts [chemicalsafetyfacts.org]

- 10. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.ca [fishersci.ca]

Technical Whitepaper: Structural Elucidation of Ethyl 2-(2-cyanopyridin-4-yl)acetate via High-Field NMR

Executive Summary

Ethyl 2-(2-cyanopyridin-4-yl)acetate is a critical heterocyclic building block, frequently employed in the synthesis of HIF-PH inhibitors and other kinase-targeting therapeutics. Its structural integrity relies on two key functionalities: the electron-withdrawing cyano group at the C2 position and the ethyl acetate side chain at C4.

This guide provides a rigorous, self-validating framework for the NMR analysis of this compound. Unlike standard data sheets, this document focuses on the causality of chemical shifts and provides a logic-based workflow to distinguish this specific isomer from its 3-cyano or 2-acetate regioisomers.

Part 1: Structural Context & Theoretical Prediction

To accurately interpret the spectrum, we must first deconstruct the electronic environment of the molecule. The pyridine ring is highly electron-deficient due to the nitrogen atom and the strong inductive effect (-I) of the cyano group at position 2.

The "NMR Personality" of the Molecule

-

Pyridine Ring Current: Expect significant deshielding in the aromatic region (7.5 – 9.0 ppm).

-

Asymmetry: The 2,4-substitution pattern destroys symmetry, resulting in three distinct aromatic signals.

-

The "Bridge" Proton: The methylene group connecting the ring to the ester is the most diagnostic handle. Its chemical shift is sensitive to the electron density of the pyridine ring.

Analysis Workflow

The following decision tree outlines the logical flow for validating the structure.

Part 2: Experimental Protocol

Solvent Selection

-

Primary Choice: CDCl₃ (Chloroform-d).

-

Reasoning: Provides excellent resolution for the aliphatic ethyl group and prevents viscosity-induced line broadening common in DMSO.

-

Reference: Residual CHCl₃ singlet appears at 7.26 ppm .[1]

-

-

Alternative: DMSO-d₆.

-

Use Case: Only if the sample contains high moisture or free acid impurities (hydrolysis products) that need to be separated from the water peak.

-

Sample Preparation (Standard)

-

Weigh 10–15 mg of the analyte into a clean vial.

-

Add 0.6 mL of CDCl₃ (containing 0.03% TMS if internal referencing is required).

-

Filter through a cotton plug into the NMR tube if any turbidity is observed (crucial to prevent magnetic susceptibility distortion).

-

System Suitability Test (SST): Ensure the linewidth of the TMS peak (or residual solvent) is < 0.5 Hz before acquisition.

Part 3: ¹H NMR Spectral Analysis

The ¹H NMR spectrum should display four distinct regions: the aromatic pyridine protons, the methylene bridge, the ester methylene, and the terminal methyl.

Consensus Assignment Data (400 MHz, CDCl₃)

| Position | Type | Shift (δ ppm) | Multiplicity | Integral | J-Coupling (Hz) | Mechanistic Explanation |

| H6 | Ar-H | 8.65 – 8.75 | Doublet (d) | 1H | J ≈ 5.0 | Most deshielded due to proximity to Pyridine Nitrogen. |

| H3 | Ar-H | 7.70 – 7.80 | Singlet (s)* | 1H | < 1.0 | Ortho to CN group; often appears as a broad singlet or fine doublet due to weak meta-coupling. |

| H5 | Ar-H | 7.45 – 7.55 | Doublet of Doublets (dd) | 1H | J ≈ 5.0, 1.5 | Coupled to H6 (ortho) and H3 (meta). |

| Ethyl-CH₂ | CH₂ | 4.15 – 4.25 | Quartet (q) | 2H | J ≈ 7.1 | Typical ethyl ester region. |

| Bridge-CH₂ | CH₂ | 3.70 – 3.75 | Singlet (s) | 2H | - | Isolated spin system; shift indicates attachment to aromatic ring and carbonyl. |

| Ethyl-CH₃ | CH₃ | 1.25 – 1.30 | Triplet (t) | 3H | J ≈ 7.1 | Coupled to Ethyl-CH₂. |

*Note: H3 may show fine splitting (meta-coupling) depending on resolution, but often appears as a singlet.

Critical Causality Check

-

Differentiation from Isomers: If H6 appears as a singlet, you likely have the 3-cyano isomer (where position 2 and 6 are equivalent or isolated). In the 2-cyano isomer, H6 must be a doublet due to H5 coupling.

Part 4: ¹³C NMR Spectral Analysis

The ¹³C spectrum is the definitive test for the carbon skeleton count. You must identify 10 distinct carbon environments .

Assignment Table (100 MHz, CDCl₃)

| Carbon Type | Shift (δ ppm) | Assignment | Notes |

| C=O | 169.0 – 170.0 | Ester Carbonyl | Typical ester range. |

| Ar-C (C6) | 151.0 – 152.0 | Pyridine C6 | Alpha to Nitrogen; highly deshielded. |

| Ar-C (C4) | 145.0 – 147.0 | Pyridine C4 | Quaternary; attachment point for acetate. |

| Ar-C (C2) | 133.0 – 134.0 | Pyridine C2 | Quaternary; attached to CN. |

| Ar-CH (C5) | 127.0 – 128.0 | Pyridine C5 | Beta to Nitrogen. |

| Ar-CH (C3) | 128.0 – 129.0 | Pyridine C3 | Ortho to CN. |

| CN | 116.5 – 117.5 | Cyano Group | Characteristic nitrile region.[2] |

| O-CH₂ | 61.5 – 62.5 | Ethyl Methylene | Deshielded by oxygen. |

| Bridge-CH₂ | 40.0 – 41.0 | Acetate Methylene | Alpha to Carbonyl and Ring. |

| CH₃ | 14.0 – 14.5 | Ethyl Methyl | Typical aliphatic methyl. |

Part 5: Self-Validation via 2D NMR (HMBC)

To scientifically "prove" the structure without a reference standard, you must use HMBC (Heteronuclear Multiple Bond Correlation) . This technique visualizes long-range couplings (2-3 bonds) between protons and carbons.

The "Bridge" Validation Logic

The singlet at 3.70 ppm (Bridge-CH₂) is the linchpin of the analysis. It must show correlations to three specific regions to confirm the 2,4-substitution pattern.

Interpretation:

-

If the Bridge protons correlate to the Carbonyl and two aromatic carbons (C3, C5), the acetate is attached to the ring.

-

Crucial Check: Verify the Cyano position.[2] The Carbonyl carbon should not show correlations to the Cyano carbon. The Cyano carbon (~117 ppm) should correlate strongly with H3 and weakly with H5.

Part 6: Common Impurities & Troubleshooting

In a drug development context, purity is paramount.[2] Watch for these common artifacts in the spectrum:

-

Hydrolysis Product (Acid):

-

Indicator: Loss of the ethyl group (quartet at 4.2, triplet at 1.3).

-

New Peak: Broad singlet >10 ppm (COOH) or shift of the bridge methylene.

-

-

Residual Solvents (Synthesis Origin):

-

Ethanol:[3] Triplet at 1.25 ppm (overlaps with ester methyl) and Quartet at 3.72 ppm.

-

Ethyl Acetate:[1][4][5] Singlet at 2.05 ppm, Quartet at 4.12 ppm, Triplet at 1.26 ppm. Warning: Ethyl acetate solvent peaks overlap heavily with the product's ethyl group. Use 13C NMR or HSQC to distinguish free solvent from the covalently bound ester.

-

-

Regioisomers:

-

Check the aromatic coupling constants. If you see a triplet in the aromatic region, you may have the 4-substituted pyridine with the cyano group at position 2 (which is the target), but if the pattern is symmetric (two doublets), you might have the 4-cyano-1-ethyl... (unlikely structure) or para-substitution.

-

References

-

BenchChem. (2025).[2][6] The Chemistry of Cyanopyridine Derivatives: A Comprehensive Technical Guide. Retrieved from

-

Sigma-Aldrich. (n.d.). Ethyl 2-(2-cyanopyridin-4-yl)acetate Product Data (CAS 1256337-25-3).[7][8] Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for Ethyl 2-(2-cyanopyridin-4-yl)acetate. Retrieved from

-

ChemicalBook. (n.d.).[9] 1H NMR Spectra of Cyanopyridine Derivatives. Retrieved from

Sources

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. benchchem.com [benchchem.com]

- 7. appretech.com [appretech.com]

- 8. ethyl 2-(2-cyanopyridin-4-yl)acetate | 1256337-25-3 [sigmaaldrich.com]

- 9. 2-Cyanopyridine(100-70-9) 1H NMR [m.chemicalbook.com]

A Researcher's Comprehensive Guide to the Hazard Identification and Safety Data Sheet (SDS) for Cyanopyridine Esters

Introduction: Beyond the Reagent Bottle Label

In the fast-paced environments of pharmaceutical research and drug development, cyanopyridine esters stand out as versatile intermediates, crucial for synthesizing a wide array of biologically active molecules. Their unique chemical architecture, featuring a pyridine ring, a nitrile group, and an ester functionality, makes them powerful building blocks. However, this same reactivity profile necessitates a profound understanding of their potential hazards. Relying solely on the pictograms on a manufacturer's label is insufficient for ensuring laboratory safety.

This technical guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond mere compliance to foster a culture of intrinsic safety. We will deconstruct the Safety Data Sheet (SDS), the cornerstone of chemical safety, and translate its standardized sections into practical, field-proven laboratory protocols. Our focus is not just on what to do, but why we do it, ensuring that every experimental choice is underpinned by a robust understanding of the specific risks associated with cyanopyridine esters.

The Safety Data Sheet: Your Primary Source of Intelligence

The Safety Data Sheet is the most critical document for the safe handling of any chemical. Mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) in the United States under the Hazard Communication Standard (HCS), it provides a comprehensive, 16-section overview of a substance's properties and hazards.[1][2][3] For the laboratory professional, treating the SDS not as a formality but as a pre-lab intelligence briefing is the first step in a self-validating safety system.

When a new cyanopyridine ester arrives in the lab, a researcher's first action should be to systematically review its SDS, prioritizing sections that inform immediate handling, storage, and emergency response.

Caption: Initial SDS review workflow for a laboratory researcher.

GHS Hazard Profile of Cyanopyridine Esters

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal language for communicating hazards.[4] For cyanopyridine esters, several hazard classes are consistently identified across various isomers and derivatives.[5][6][7][8]

A defining characteristic of this class is its acute toxicity profile. The presence of the nitrile (-CN) group and the pyridine ring contributes to this hazard. While not as acutely toxic as inorganic cyanides, they are readily absorbed and can cause significant harm.

Table 1: Common GHS Classifications for Cyanopyridine Esters

| Hazard Class | GHS Pictogram | Signal Word | Common Hazard (H) Statements | Causality & Field Insights |

| Acute Toxicity (Oral, Dermal, Inhalation) | Warning or Danger | H302: Harmful if swallowed.[5][7][9]H311/H312: Toxic/Harmful in contact with skin.[5][10]H332: Harmful if inhaled.[5][9] | The nitrile group can be metabolized to release cyanide ions, interfering with cellular respiration. The pyridine moiety enhances absorption through skin and mucous membranes. Accidental ingestion or contamination of gloves are significant risks. | |

| Skin Irritation | Warning | H315: Causes skin irritation.[5][6][7] | These compounds can defat the skin and cause local inflammation. Prolonged or repeated contact, especially under gloves, can lead to dermatitis. | |

| Serious Eye Irritation/Damage | or | Warning or Danger | H319: Causes serious eye irritation.[5][6][7]H318: Causes serious eye damage.[6] | The fine, crystalline nature of many of these solids makes them easy to aerosolize, posing a direct threat to the eyes. The chemical properties can cause significant pain, redness, and potentially irreversible damage. |

| Respiratory Irritation | Warning | H335: May cause respiratory irritation.[6][7] | Inhalation of dusts can irritate the entire respiratory tract, from the nose and throat to the lungs, leading to coughing and shortness of breath. |

Table 2: Representative Toxicological Data

| Compound | CAS No. | LD50 Oral (Rat) | LD50 Dermal (Rabbit) |

| 3-Cyanopyridine | 100-54-9 | 1100 - 1455 mg/kg[11][12] | >2000 mg/kg[11][12] |

| 4-Cyanopyridine | 100-48-1 | Moderately toxic[5] | Moderately toxic[5] |

| 2-Cyanopyridine | 100-70-9 | Harmful if swallowed[10] | Toxic in contact with skin[10] |

Note: Data can vary between suppliers and testing conditions. Always refer to the specific SDS for the material in use.

From Theory to Benchtop: A Protocol for Safe Handling

Translating SDS data into safe laboratory practice is paramount. The following protocols are designed as a self-validating system, where each step mitigates a hazard identified in the SDS.

Engineering Controls & Work Environment

The primary line of defense is to engineer the hazard away from the researcher.

-

Chemical Fume Hood: All manipulations involving solid or dissolved cyanopyridine esters must be performed inside a certified chemical fume hood.[13][14] This is not merely for odor control; it is a critical step to prevent the inhalation of fine powders or vapors, directly addressing the H332 and H335 hazards.

-

Ventilation: Ensure the laboratory has adequate general ventilation. This dilutes fugitive emissions that may escape primary containment.

-

Emergency Equipment: An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the workstation.[13][15] Verify their functionality weekly.

Personal Protective Equipment (PPE)

PPE is the last line of defense, essential for protecting against unforeseen splashes, spills, and contact.

-

Eye and Face Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory.[15] A face shield should be worn over the goggles when there is a significant risk of splashing, such as during the transfer of larger quantities of solutions.

-

Hand Protection: Do not rely on standard thin nitrile gloves. The SDS for pyridine itself often recommends against nitrile for prolonged contact.[13] For cyanopyridine esters, while nitrile may be acceptable for brief, incidental contact, butyl rubber or other resistant gloves are recommended for extended handling. Crucially, always check the glove manufacturer's compatibility chart for the specific chemical. [13] Double-gloving is a prudent practice.

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required.[16] Ensure clothing covers all exposed skin on the arms and legs.

Storage and Segregation

Improper storage is a common source of laboratory incidents.[17]

-

Containers: Store in tightly sealed, clearly labeled containers.[5][14]

-

Location: Store in a cool, dry, well-ventilated cabinet designated for toxic compounds.[8][15] Do not store on open benchtops or in fume hoods.[14][18]

-

Incompatibilities: Segregate cyanopyridine esters from strong oxidizing agents, strong acids, and strong bases.[13][15] The rationale is to prevent exothermic or violent reactions that could breach containment and release toxic fumes, including hydrogen cyanide upon decomposition.[11]

Experimental Workflow: Weighing and Preparing a Solution

This step-by-step protocol integrates the safety principles for a common laboratory task.

Caption: Safe workflow for handling a solid cyanopyridine ester.

Detailed Steps:

-

Preparation:

-

Don all required PPE as specified in Section 3.2.

-

Prepare the workspace inside the chemical fume hood. Ensure the sash is at the appropriate height.

-

Place a plastic-backed absorbent liner on the work surface to contain minor spills.

-

Gather all necessary equipment: spatula, anti-static weigh boat or glassine paper, appropriately sized beaker with a stir bar, the chosen solvent, and a dedicated, labeled hazardous waste container.

-

-

Handling (Inside Fume Hood):

-

Retrieve the cyanopyridine ester container from its designated storage location.

-

Open the container inside the hood.

-

Carefully dispense the desired amount of solid onto the weigh boat. Use gentle movements to avoid creating airborne dust.

-

Record the weight, then carefully transfer the solid into the reaction flask or beaker.

-

Slowly add the solvent to the solid. Avoid splashing.

-

Once dissolved, cap the solution if it is not being used immediately.

-

-

Cleanup and Disposal:

-

Rinse the spatula and weigh boat with a small amount of the solvent, collecting the rinsate in the hazardous waste container.

-

Tightly seal the primary reagent container and return it to storage.

-

Wipe down the work surface with an appropriate solvent and dispose of the liner and wipes in the solid hazardous waste stream.

-

Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated waste.

-

Wash hands thoroughly with soap and water.

-

Emergency Response: When the Unexpected Happens

Preparedness is key to mitigating the severity of an incident.

Table 3: First-Aid Measures for Cyanopyridine Ester Exposure

| Exposure Route | Immediate Action | Rationale |

| Inhalation | 1. Immediately move the person to fresh air.[5][19]2. If breathing is difficult, provide oxygen (if trained).3. Seek immediate medical attention. | To remove the individual from the contaminated atmosphere and restore normal breathing. |

| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[5][13]2. Remove all contaminated clothing and shoes while flushing.[19]3. Seek medical attention. | To dilute and wash the chemical off the skin, minimizing absorption and irritation. Contaminated clothing can be a continuing source of exposure. |

| Eye Contact | 1. Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.[13][19]2. Remove contact lenses if present and easy to do.[5]3. Seek immediate medical attention. | To physically remove the chemical from the delicate eye tissues and prevent serious, potentially permanent damage. |

| Ingestion | 1. Rinse the mouth thoroughly with water.[5]2. Do NOT induce vomiting.[19]3. Seek immediate medical attention. Show the SDS to the medical personnel. | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. Medical professionals need the SDS to provide appropriate treatment. |

Spill Response:

-

Small Spill (manageable by one person): If you are trained and it is safe to do so, contain the spill. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[13][15] Scoop the material into a labeled, sealable hazardous waste container. Clean the area with a suitable solvent.

-

Large Spill: Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department or emergency response team. Do not attempt to clean it up yourself.[13]

Conclusion

Cyanopyridine esters are invaluable tools in modern chemical synthesis, but their utility is matched by their potential hazards. A thorough understanding and diligent application of the information contained within the Safety Data Sheet are not bureaucratic hurdles; they are the foundation of responsible science. By integrating hazard identification, robust engineering controls, correct PPE selection, and meticulous handling protocols, researchers can confidently and safely harness the synthetic power of these compounds, ensuring that scientific discovery and personal safety advance hand in hand.

References

-

Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration (OSHA). [Link]

-

Hazard Communication Safety Data Sheets. Occupational Safety and Health Administration (OSHA). [Link]

-

Pyridine, alkyl derivatives: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. [Link]

-

Appendix D to § 1910.1200—Safety Data Sheets (Mandatory). Occupational Safety and Health Administration (OSHA). [Link]

-

Pyridine Safety Data Sheet. S D Fine-Chem Limited. [Link]

-

OSHA SDS Guide for Employers & Employees. Stericycle. [Link]

-

Pyridine Standard Operating Procedure. Washington State University. [Link]

-

Material Safety Data Sheet: 3-Cyanopyridine, 98%. Acros Organics. [Link]

-

Material Safety Data Sheet: 3-Cyanopyridine, 98%. Cole-Parmer. [Link]

-

Classification of substances and mixtures. European Chemicals Agency (ECHA). [Link]

-

Guidance for identification and naming of substances under REACH and CLP. European Chemicals Agency (ECHA). [Link]

-

Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). [Link]

-

Introduction to ECHA's guidance on new CLP hazard classes. European Chemicals Agency (ECHA) via YouTube. [Link]

-

Safety Data Sheet: 2-Cyanopyridine-5-boronic acid pinacol ester. Thermo Fisher Scientific. [Link]

-

Handling and Storing Chemicals. Lab Manager. [Link]

-

Safety Data Sheet: 3-Cyanopyridine. Thermo Fisher Scientific. [Link]

-

Safety Data Sheet: Pyridine. Carl ROTH. [https://www.carlroth.com/medias/SDB-CP07-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyODU0MTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oM2YvaGEzLzkwNzg1NTE5NjM2Nzgu cGRmfGUzYjQyN2FhZTYwNjU5Y2FkM2U3OWQ0YmY0Nzg3YjM5M2Y4YjU5M2U5ZDA1M2U2ZDI1Y2QzZjE1ZDA3YjU3M2M]([Link] cGRmfGUzYjQyN2FhZTYwNjU5Y2FkM2U3OWQ0YmY0Nzg3YjM5M2Y4YjU5M2U5ZDA1M2U2ZDI1Y2QzZjE1ZDA3YjU3M2M)

-

Video library. European Chemicals Agency (ECHA). [Link]

-

Safety Data Sheet: Pyridine. KISHIDA CHEMICAL CO., LTD. [Link]

-

pyridine CAS#110-86-1 | GHS Classification Search Tool. ChemRadar. [Link]

-

A Guide to Handling and Storing Chemicals in a Lab. InterFocus. [Link]

-

Chapter 04: Proper Storage of Chemicals in Laboratories. University of North Carolina at Chapel Hill. [Link]

-

Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

-

How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]

Sources

- 1. osha.gov [osha.gov]

- 2. osha.gov [osha.gov]

- 3. Safety Data Sheet (SDS) Management Tools & Compliance Support [jjkellersafety.com]

- 4. Classification of substances and mixtures - ECHA [echa.europa.eu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. aksci.com [aksci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]

- 18. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 19. southwest.tn.edu [southwest.tn.edu]

2-Cyanopyridine Derivatives in Medicinal Chemistry: From Synthetic Scaffolds to Covalent Warheads

The following technical guide details the medicinal chemistry, synthetic pathways, and pharmacological mechanisms of 2-cyanopyridine derivatives.

Executive Summary

The 2-cyanopyridine (picolinonitrile) motif represents a "privileged scaffold" in modern drug discovery, distinguished by its dual utility as both a robust structural building block and a tunable electrophilic warhead. Unlike aliphatic nitriles, the 2-cyanopyridine moiety possesses unique electronic properties driven by the electron-deficient pyridine ring, which activates the nitrile group toward nucleophilic attack. This guide analyzes the scaffold’s application in covalent inhibition (specifically targeting cysteine residues), its role in metabolic and oncological therapeutics (e.g., Apalutamide), and the synthetic methodologies required to access these high-value derivatives.

Chemical Architecture & The "Warhead" Mechanism

Electronic Activation

The electrophilicity of the nitrile carbon in 2-cyanopyridine is significantly enhanced compared to benzonitrile or aliphatic nitriles. The inductive effect (

Covalent Cysteine Targeting: Thioimidate vs. Thiazoline

In medicinal chemistry, nitriles are often employed as reversible covalent warheads that form thioimidates with active site cysteines (e.g., in Cathepsin K inhibitors). However, 2-cyanopyridines exhibit a unique reactivity profile capable of traversing a secondary reaction pathway: thiazoline formation .[2][3]

-

Path A (Reversible): The cysteine thiolate attacks the nitrile carbon to form a thioimidate adduct. This is the standard mechanism for nitrile-based protease inhibitors.[2][3][4]

-

Path B (Irreversible/Bioconjugation): Due to the specific activation of the 2-position, the initial adduct can undergo intramolecular cyclization (often releasing ammonia or an amine) to form a stable thiazoline ring. This mechanism is critical in bioconjugation strategies and explains the unique binding kinetics and potential immunogenicity (haptenization) of drugs like Apalutamide.

Visualization: The Cysteine-Trap Mechanism

The following diagram illustrates the bifurcation between reversible inhibition and stable adduct formation.

Caption: Mechanistic pathway of 2-cyanopyridine reacting with cysteine. While aliphatic nitriles typically arrest at the reversible thioimidate stage, 2-cyanopyridines can progress to a stable thiazoline adduct.[2]

Therapeutic Applications & Case Studies

Oncology: Androgen Receptor Antagonists (Apalutamide)

Apalutamide (Erleada) is a non-steroidal antiandrogen used for non-metastatic castration-resistant prostate cancer.[2][3][4]

-

Role of 2-Cyanopyridine: The scaffold is not merely structural; the 2-cyanopyridine moiety is chemically reactive.[2][3][4] Studies indicate it can form covalent adducts with cysteine residues.[1][5][6][7][8]

-

Clinical Relevance: This reactivity contributes to its high potency but is also linked to immune-mediated adverse events (e.g., skin rash) caused by the haptenization of proteins via the thiazoline formation mechanism described above.

Metabolic Disease: Ketohexokinase (KHK) Inhibitors

Recent drug development efforts have identified 2-cyanopyridine derivatives as potent inhibitors of Ketohexokinase (KHK) , a target for Non-Alcoholic Steatohepatitis (NASH) and Type 2 Diabetes.[2][3]

-

Mechanism: These compounds inhibit fructose phosphorylation.[4] The cyano group often engages in critical hydrogen bonding or reversible covalent interactions within the ATP-binding site, demonstrating the scaffold's versatility beyond irreversible binding.

Protease Inhibition (Cathepsin K)

While many Cathepsin K inhibitors utilize aliphatic nitriles (e.g., Odanacatib), 2-cyanopyridine derivatives have been explored for their ability to form tighter binding complexes.[2][3] The electron-withdrawing nature of the pyridine ring tunes the pKa of the formed thioimidate, affecting the residence time of the inhibitor on the enzyme.

Synthetic Methodologies

Accessing the 2-cyanopyridine core requires robust synthetic strategies.[2][3][4] Two primary approaches dominate: functionalization of the pyridine ring and de novo ring construction.

Route A: Functionalization (The "Top-Down" Approach)

This route is preferred for industrial scale-up of simple derivatives.[2][3][4]

-

Oxidation: Conversion of pyridines to Pyridine-N-oxides using mCPBA or H2O2.[2][3][4]

-

Activation/Chlorination: Reaction with POCl3 to yield 2-chloropyridine.[2][3][4]

-

Cyanation: Rosenmund-von Braun reaction (CuCN at high temp) or modern Pd-catalyzed cyanation (Zn(CN)2, Pd(PPh3)4) to install the nitrile.[2][3][4]

Route B: De Novo Assembly (The "Bottom-Up" Approach)

Multicomponent reactions (MCRs) allow for the rapid generation of highly substituted 2-amino-3-cyanopyridines, popular in diversity-oriented synthesis.[2][3][4]

-

Protocol: One-pot condensation of an aldehyde, a methyl ketone (or acetophenone), malononitrile, and ammonium acetate.

-

Advantages: Atom economy, solvent-free conditions (microwave), and direct access to the 2-amino-3-cyano pharmacophore found in many kinase inhibitors.[2][3][4]

Visualization: Synthetic Decision Tree

The following diagram outlines the strategic choices for synthesizing 2-cyanopyridine libraries.

Caption: Synthetic workflow comparing ring functionalization (Route A) vs. multicomponent assembly (Route B) for accessing 2-cyanopyridine derivatives.

Experimental Protocols

Protocol: Microwave-Assisted Synthesis of 2-Amino-3-Cyanopyridines

Source: Adapted from standard MCR methodologies (See Ref [2]).

Reagents:

-

Solvent: Ethanol (2 mL) or Solvent-free

Procedure:

-

Preparation: In a microwave-safe vial, combine all reagents. If using solvent-free conditions, mix neat solids thoroughly.[2][3][4]

-

Irradiation: Irradiate at 140°C for 10–15 minutes (Power: 100-300W depending on reactor).

-

Work-up: Cool to room temperature. The product often precipitates.

-

Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from hot ethanol if necessary.

-

Validation: Confirm structure via 1H-NMR (look for D2O exchangeable -NH2 peak around 7.0-8.0 ppm and disappearance of aldehyde proton).

Protocol: Covalent Binding Assay (Mass Spectrometry)

To validate the "warhead" activity against a target protein (e.g., a cysteine protease or model peptide).

-

Incubation: Incubate the target protein (10 µM) with the 2-cyanopyridine inhibitor (10–100 µM) in assay buffer (pH 7.[2][3][4]4) for 1–4 hours.

-

Control: Run a parallel sample with the protein + DMSO (no inhibitor).

-

Analysis: Analyze samples via LC-MS/MS (ESI-TOF).

-

Data Interpretation:

-

Thioimidate Adduct: Look for a mass shift of +MW(Inhibitor) .

-

Thiazoline Adduct: Look for a mass shift of +MW(Inhibitor) – 17 Da (loss of NH3). This confirms the cyclization pathway.

-

Quantitative Data Summary

| Compound Class | Target | Mechanism | Key Feature |

| Apalutamide | Androgen Receptor | Antagonist / Covalent | 2-cyanopyridine acts as a hapten; forms thiazoline with Cys.[2][3][4] |

| Odanacatib | Cathepsin K | Reversible Covalent | Fluoroleucine nitrile (Aliphatic) - Reference Standard.[2][3][4] |

| Novel 2-CN-Py | Ketohexokinase | Competitive Inhibitor | H-bonding/Reversible interaction in ATP pocket.[2][3][4] |

| 2-Amino-3-CN-Py | Tubulin / Kinases | Non-covalent | Synthesized via MCR; acts as a rigid scaffold.[2][3][4] |

References

-

Apalutamide and Cysteine Bioconjugation

-

Synthetic Methodologies (MCR)

-

KHK Inhibitors

-

Covalent Inhibition Reviews

-

Cathepsin K Inhibitors

Sources

- 1. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neratinib - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Neratinib | C30H29ClN6O3 | CID 9915743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and identifiers for ethyl 2-(2-cyanopyridin-4-yl)acetate

An In-depth Technical Guide to Ethyl 2-(2-cyanopyridin-4-yl)acetate

Introduction

Ethyl 2-(2-cyanopyridin-4-yl)acetate is a substituted pyridine derivative, a class of heterocyclic compounds of paramount importance in medicinal chemistry and material science. Its unique trifunctional structure—comprising an ethyl ester, a reactive methylene group, and a cyanopyridine scaffold—positions it as a versatile and valuable intermediate for the synthesis of more complex molecular architectures. The cyanopyridine moiety, in particular, is a well-established pharmacophore found in numerous biologically active agents, including kinase inhibitors.[1][2]

This guide provides a comprehensive technical overview of ethyl 2-(2-cyanopyridin-4-yl)acetate, consolidating its chemical identifiers, physicochemical properties, a proposed synthetic pathway with mechanistic rationale, predicted spectroscopic signatures, and its strategic applications in drug discovery and development.

Section 1: Core Chemical Identifiers and Properties

Precise identification is the foundation of chemical research and development. The following tables summarize the key identifiers and known properties for ethyl 2-(2-cyanopyridin-4-yl)acetate.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1256337-25-3 | [3] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [4][3] |

| Molecular Weight | 190.20 g/mol | [4][3] |

| MDL Number | MFCD28365240 | [3] |

| InChI | 1S/C10H10N2O2/c1-2-14-10(13)6-8-3-4-12-9(5-8)7-11/h3-5H,2,6H2,1H3 | |

| InChIKey | WUJMZWGAZKJLOX-UHFFFAOYSA-N |

Table 2: Physicochemical and Safety Properties

| Property | Value | Source(s) |

| Purity | ≥95% - 98% (typical commercial grades) | |

| Appearance | Not specified, likely a solid or oil | N/A |

| Storage Temperature | 0-8 °C | |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302, H315, H319, H335 | |

| Precautionary Codes | P261, P280, P305+P351+P338 |

Section 2: Synthesis and Mechanistic Considerations

While specific peer-reviewed synthetic procedures for ethyl 2-(2-cyanopyridin-4-yl)acetate are not widely published, a logical and efficient pathway can be designed based on established organic chemistry principles for pyridine functionalization. A highly plausible approach involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyridine precursor.

Proposed Synthetic Pathway: Nucleophilic Substitution

The core strategy involves reacting the enolate of ethyl acetate with a 4-halo-2-cyanopyridine. The electron-withdrawing nature of both the nitrile group and the ring nitrogen atom activates the 4-position of the pyridine ring, making it susceptible to nucleophilic attack.

Caption: Proposed synthesis of the target compound via nucleophilic aromatic substitution.

Experimental Protocol (Hypothetical)

This protocol is a representative, non-optimized procedure. Researchers must conduct their own risk assessment and optimization.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF).

-

Enolate Formation: Cool the solvent to -78 °C using a dry ice/acetone bath. Add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), dropwise. Following this, add ethyl acetate dropwise and stir for 30-60 minutes to ensure complete formation of the lithium enolate. The causality here is critical: using a strong, hindered base like LDA ensures rapid and complete deprotonation of the α-carbon of the ester without competing nucleophilic attack on the ester carbonyl.

-

Nucleophilic Attack: Prepare a solution of 4-chloro-2-cyanopyridine in anhydrous THF. Add this solution dropwise to the cold enolate solution. The electron-deficient pyridine ring readily accepts the nucleophilic attack from the enolate.

-

Reaction Monitoring & Quench: Allow the reaction to stir, gradually warming to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup & Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified using column chromatography on silica gel.

Section 3: Spectroscopic Characterization (Predicted)

While experimental spectra are not available in public databases, the structure of ethyl 2-(2-cyanopyridin-4-yl)acetate allows for a confident prediction of its key spectroscopic features.

-

¹H NMR:

-

Ethyl Group: A triplet integrating to 3H around δ 1.2-1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.1-4.3 ppm (OCH₂).

-

Methylene Bridge: A sharp singlet integrating to 2H around δ 3.8-4.0 ppm (Ar-CH₂-CO).

-

Pyridine Ring: Three distinct signals in the aromatic region (δ 7.0-8.8 ppm), corresponding to the three protons on the substituted pyridine ring.

-

-

¹³C NMR:

-

Expected signals for the ethyl ester carbons (C=O, OCH₂, CH₃), the methylene bridge carbon, the nitrile carbon (C≡N), and the five distinct carbons of the pyridine ring.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band around 2230-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretch.

-

A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O (ester) stretch.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (190.20 g/mol ).

-

Section 4: Applications in Research and Drug Development

Ethyl 2-(2-cyanopyridin-4-yl)acetate is not typically an end-product but rather a strategic building block for creating more elaborate molecules with potential therapeutic value. Its utility stems from the reactivity of its functional groups.

-

As a Synthetic Intermediate: The compound is primarily marketed to research and development organizations as an advanced pharmaceutical intermediate.[4]

-

Access to Novel Heterocycles: The active methylene group can participate in various condensation reactions, while the nitrile and ester groups can be hydrolyzed, reduced, or transformed into other functional groups (e.g., amides, carboxylic acids, amines). This allows for the construction of fused heterocyclic systems.

-

Scaffold for Kinase Inhibitors: The cyanopyridine core is a key structural motif in a variety of kinase inhibitors.[1] Kinases are critical targets in oncology, and compounds derived from this intermediate could be investigated for activities against targets like Pim-1 kinase, EGFR, or BRAFV600E.[1][5]

Caption: Role as an intermediate for biologically active agents.

Section 5: Safety and Handling

As a laboratory chemical, ethyl 2-(2-cyanopyridin-4-yl)acetate must be handled with appropriate care. The Globally Harmonized System (GHS) classifications provide a clear guide to its potential hazards.

-

Hazard Summary: The compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling Precautions: Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).

References

- Appretech Scientific Limited. ethyl 2-(2-cyanopyridin-4-yl)

- Sigma-Aldrich. ethyl 2-(2-cyanopyridin-4-yl)

- Matrix Scientific. Ethyl 2-(2-cyanopyridin-4-yl)

- Abouzid, K. A. M., et al. (2017). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. European Journal of Medicinal Chemistry, 136, 43-56.

- Hussein, K. A., et al. (2023). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research, 7(11), 5270-5278.

- Ghorab, M. M., et al. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E: Design, Synthesis, and Antiproliferative Activity. Pharmaceuticals, 16(11), 1522.

Sources

- 1. Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 4. appretech.com [appretech.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: A Scalable and Efficient Synthesis of Ethyl 2-(2-cyanopyridin-4-yl)acetate from Pyridine Precursors

Abstract: This document provides a detailed guide for the scalable synthesis of ethyl 2-(2-cyanopyridin-4-yl)acetate, a key building block for various pharmaceutical agents. We present a robust, two-step synthetic pathway commencing from readily available pyridine precursors. The core of this strategy involves the N-oxidation of a 4-substituted pyridine followed by a regioselective α-cyanation via a modified Reissert-Henze reaction. This guide offers in-depth protocols, mechanistic insights, optimization data, and safety considerations tailored for researchers, process chemists, and drug development professionals aiming for multi-gram or kilogram-scale production.

Strategic Overview and Rationale

Ethyl 2-(2-cyanopyridin-4-yl)acetate is a valuable intermediate whose structural framework is present in numerous biologically active compounds.[1] The primary challenge in its synthesis lies in the regioselective introduction of the cyano group at the C2 position of a pyridine ring already functionalized at the C4 position. While several methods for pyridine cyanation exist, including transition-metal-catalyzed C-H functionalization and nucleophilic substitution of halopyridines, the Reissert-Henze reaction on pyridine N-oxides offers a compelling combination of scalability, cost-effectiveness, and high regioselectivity.[2][3][4]

Our recommended pathway is a two-step sequence:

-

N-Oxidation: Conversion of a suitable 4-substituted pyridine precursor to its corresponding N-oxide. This critical step activates the pyridine ring, making the α-positions (C2 and C6) highly susceptible to nucleophilic attack.[5][6]

-

Reissert-Henze Cyanation: Treatment of the pyridine N-oxide with an acylating agent and a cyanide source to regioselectively install the cyano group at the C2 position.[1][4][5] This method avoids the need for expensive transition metal catalysts and can be performed with inexpensive cyanide sources like potassium cyanide (KCN).[1][7]

This strategic choice is grounded in its proven efficiency and adaptability for large-scale operations, prioritizing process simplicity and economic viability.

Caption: High-level workflow for the synthesis of the target molecule.

Mechanistic Insight: The Reissert-Henze Reaction

The cornerstone of this synthesis is the Reissert-Henze reaction. Understanding its mechanism is crucial for troubleshooting and optimization.

-

Activation: The pyridine N-oxide reacts with an acylating agent, such as dimethylcarbamoyl chloride (DMCC) or benzoyl chloride, to form a highly reactive N-acyloxypyridinium salt.[5] This intermediate is typically not isolated.

-

Nucleophilic Attack: A cyanide anion (from KCN, for example) acts as a nucleophile, attacking the activated pyridinium ring. The attack occurs preferentially at the electron-deficient C2 position.

-

Rearomatization: The resulting dihydropyridine intermediate undergoes elimination of the acyl group and rearomatizes to furnish the stable 2-cyanopyridine product.[5]

This sequence provides excellent regioselectivity for α-cyanation, particularly when both α-positions are not blocked.[4][8]

Caption: Simplified mechanism of the Reissert-Henze reaction.

Detailed Experimental Protocols

Safety Precaution: All operations involving cyanide salts (e.g., KCN, TMSCN, Zn(CN)₂) must be conducted in a well-ventilated chemical fume hood by trained personnel. Cyanides are highly toxic. An appropriate quenching agent (e.g., bleach solution) should be readily available for decontaminating glassware and spills.

Protocol 1: Synthesis of Ethyl 2-(1-oxido-pyridin-4-yl)acetate (Intermediate)

This protocol describes the N-oxidation of the pyridine precursor using meta-chloroperoxybenzoic acid (m-CPBA), a reliable and common laboratory oxidant.

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume |

| Ethyl 2-(pyridin-4-yl)acetate | 165.19 | 50.0 | 1.0 | 8.26 g |

| m-CPBA (~77%) | 172.57 | 65.0 | 1.3 | ~14.6 g |

| Dichloromethane (DCM) | - | - | - | 250 mL |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(pyridin-4-yl)acetate (50.0 mmol, 8.26 g).

-

Dissolve the starting material in dichloromethane (250 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (~77%, 65.0 mmol, ~14.6 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, cool the mixture back to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.

-

Wash the filtrate sequentially with 10% aqueous sodium sulfite solution (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by flash chromatography or recrystallization to afford ethyl 2-(1-oxido-pyridin-4-yl)acetate as a solid.

Protocol 2: Scalable Synthesis of Ethyl 2-(2-cyanopyridin-4-yl)acetate

This protocol is adapted from highly efficient methods utilizing potassium cyanide, which is advantageous for scalability due to its low cost.[1][7]

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume |

| Ethyl 2-(1-oxido-pyridin-4-yl)acetate | 181.18 | 40.0 | 1.0 | 7.25 g |

| Potassium Cyanide (KCN) | 65.12 | 80.0 | 2.0 | 5.21 g |

| Dimethylcarbamoyl Chloride (DMCC) | 107.54 | 120.0 | 3.0 | 10.3 mL |

| Acetonitrile (anhydrous) | - | - | - | 160 mL |

Procedure:

-

Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is under an inert argon or nitrogen atmosphere.

-

To the flask, add ethyl 2-(1-oxido-pyridin-4-yl)acetate (40.0 mmol, 7.25 g) and potassium cyanide (80.0 mmol, 5.21 g). (Caution: Highly Toxic)

-

Add anhydrous acetonitrile (160 mL) to the flask.

-

Carefully add dimethylcarbamoyl chloride (120.0 mmol, 10.3 mL) to the reaction mixture via syringe.

-

Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 4-6 hours.[1]

-

Monitor the reaction progress by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 200 mL of ice-water and stir for 15 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 2-(2-cyanopyridin-4-yl)acetate.

Optimization and Scalability Considerations

For scaling up the synthesis, several parameters can be optimized to improve yield, purity, and process efficiency.

| Parameter | Options | Rationale and Discussion |

| Cyanide Source | KCN, Zn(CN)₂, TMSCN | KCN is the most cost-effective option for large-scale synthesis.[1] Zn(CN)₂ is a less toxic alternative but may require different conditions.[6] TMSCN is highly effective but significantly more expensive and moisture-sensitive.[4][8] |

| Acylating Agent | Dimethylcarbamoyl Chloride (DMCC), Benzoyl Chloride | DMCC often provides high yields and is commonly used.[1][8] Benzoyl chloride is another effective option, though reaction conditions may need re-optimization.[5] |

| Solvent | Acetonitrile, Dichloromethane (DCM) | Acetonitrile is effective at the higher temperatures required for the reaction with KCN. DCM can be used with more reactive cyanide sources like TMSCN at room temperature.[8] |

| Temperature | Room Temp to 120 °C | The reaction temperature is highly dependent on the choice of reagents. Reactions with KCN typically require heating (e.g., 120 °C), while TMSCN reactions can often proceed at room temperature.[1][8] |

| Purification | Chromatography vs. Recrystallization | While chromatography is ideal for high purity at the lab scale, developing a robust recrystallization protocol is critical for cost-effective, large-scale purification. |

Alternative Synthetic Strategies

While the N-oxide route is recommended, it is valuable for process chemists to be aware of alternative approaches.

Caption: Comparison of primary synthetic routes to the target molecule.

-

Nucleophilic Aromatic Substitution (SNAr): This approach would involve displacing a halogen (e.g., chlorine or bromine) from the 2-position of a precursor like ethyl 2-(2-chloropyridin-4-yl)acetate using a cyanide salt, often with a copper or palladium catalyst.[3] The primary drawback is the requirement to synthesize the halogenated starting material, adding steps to the overall process.

-

Direct C-H Cyanation: Modern methods allow for the direct cyanation of pyridine C-H bonds using transition metal catalysts (e.g., palladium).[9] While elegant, these methods often suffer from the high cost of catalysts and ligands, and the potential for the catalyst to be deactivated (poisoned) by the cyanide reagent, making them less attractive for large-scale industrial production.[9]

Conclusion

The synthetic route proceeding through N-oxidation followed by a modified Reissert-Henze cyanation represents a highly efficient, scalable, and economically viable method for producing ethyl 2-(2-cyanopyridin-4-yl)acetate. The use of inexpensive and readily available reagents, coupled with robust and high-yielding reaction conditions, makes this pathway ideally suited for researchers and drug development professionals requiring access to significant quantities of this important pharmaceutical intermediate. Careful adherence to safety protocols, particularly when handling cyanide, is paramount for successful implementation.

References

- Benchchem. Synthesis of 2-Cyanopyridine from Pyridine N-oxide.

- Huo, Z., et al. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chim. Slov.2009, 56, 659–663.

-

Daugulis, O., et al. Chelation-Assisted Palladium-Catalyzed Direct Cyanation of 2-Arylpyridine C−H Bonds. Organic Letters2009 , 11(20), 4704–4707. Available from: [Link]

- Enamine Ltd. The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Molbank2021.

- Syngenta Limited. Process for the preparation of 2-cyanopyridines. WO2001017970A1. Google Patents.

-

Martin, R., et al. Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au2021 . Available from: [Link]

-